molecular formula C27H22N2O B2571506 13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860783-82-0

13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No. B2571506
CAS RN: 860783-82-0
M. Wt: 390.486
InChI Key: WUTYCLMYWUIATR-UHFFFAOYSA-N
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Description

“13-(4-Methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is a chemical compound with the molecular formula C27H22N2O . It has an average mass of 390.476 Da and a monoisotopic mass of 390.173218 Da .


Synthesis Analysis

The synthesis of acridine derivatives, including “this compound”, has been a topic of interest in recent years . Acridine/acridone derivatives exhibit a broad spectrum of biological activity, making them of great interest to scientists . Many acridine/acridone analogues have been obtained, which exhibit antitumor, antimicrobial, and antiviral activities .


Chemical Reactions Analysis

Acridine derivatives, including “this compound”, are known for their unique physical and chemical properties, biological activities, and industrial applications . They have been used in various fields such as organoelectronics, photophysics, material sciences, and biological sciences .

Scientific Research Applications

Therapeutic Applications

  • Cancer Therapy and Antitumor Properties : Acridine derivatives are explored extensively for their potential in treating diseases like cancer, Alzheimer's, and infections due to their ability to intercalate DNA, affecting biological processes linked to DNA and its related enzymes. Efforts are ongoing to develop acridine derivatives with enhanced potency and selectivity, focusing on their application in cancer chemotherapy, and understanding their mode of action (Zhang et al., 2014; Belmont & Dorange, 2008).

  • Antiproliferative Agents : Research into 9-substituted acridine heterocyclic compounds reveals their potential as multitarget antiproliferative agents, acting on topoisomerase enzymes and interfering with DNA's vital functions. The structure-activity relationship of these compounds shows promise against various human cancer cell lines (Aparna et al., 2022).

Environmental Remediation

  • Treatment of Organic Pollutants : The use of redox mediators in combination with oxidoreductive enzymes presents a novel approach to the degradation of recalcitrant organic pollutants in wastewater. Enzymatic methods enhanced by redox mediators show promise in breaking down pollutants that traditional treatments struggle with, pointing towards a sustainable solution for industrial effluent treatment (Husain & Husain, 2007).

Pharmaceutical and Industrial Importance

  • Antioxidant Activity : The exploration of antioxidants in various fields, including food engineering, medicine, and pharmacy, highlights the significance of assays to determine antioxidant activity. These studies contribute to understanding the kinetics and mechanisms of antioxidants, paving the way for their application in complex sample analysis (Munteanu & Apetrei, 2021).

Mechanism of Action

Future Directions

The future research of acridine derivatives, including “13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine”, is likely to focus on the development of new photosensitizers with enhanced tumor selectivity, featuring the improvement of photodynamic therapy (PDT) effectiveness . Moreover, new applications of PDT have been covered .

properties

IUPAC Name

13-[(4-methoxyphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O/c1-30-21-13-10-18(11-14-21)17-29-25-9-5-3-7-22(25)23-15-12-20-16-19-6-2-4-8-24(19)28-26(20)27(23)29/h2-11,13-14,16H,12,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTYCLMYWUIATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C5=NC6=CC=CC=C6C=C5CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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